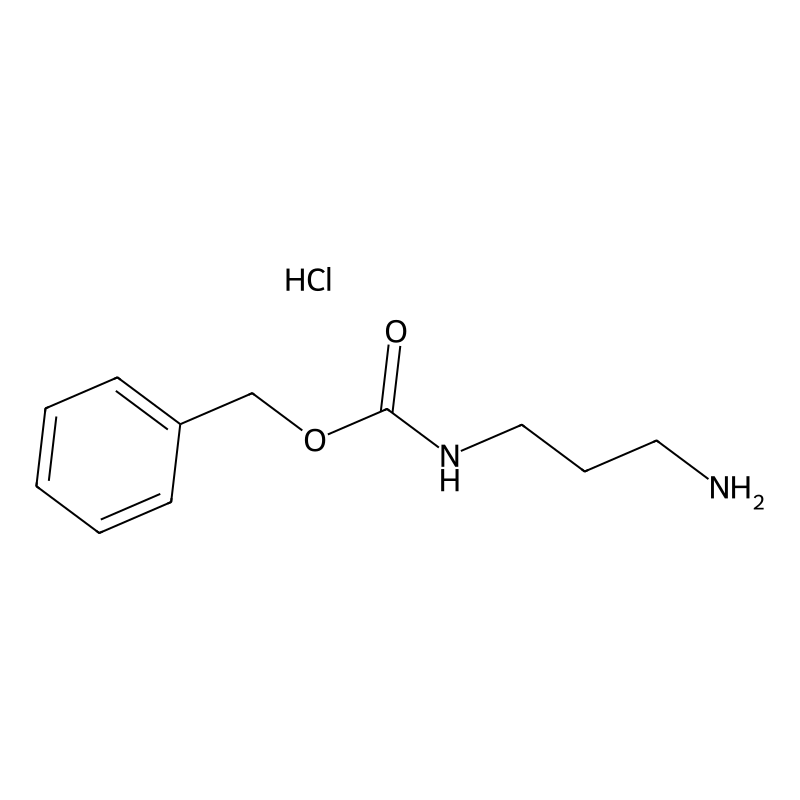

Benzyl (3-aminopropyl)carbamate hydrochloride

Content Navigation

Using tert-butyl (3-aminopropyl)carbamate or free base leads to deprotection or lack of regioselectivity in acid-sensitive syntheses. Benzyl (3-aminopropyl)carbamate hydrochloride (CAS 17400-34-9) solves this with a Cbz group stable to acids, orthogonal to Boc chemistry. Key advantages:

- Acid-stable Cbz protection ensures selective unmasking during multi-step synthesis.

- Hydrochloride salt form provides crystalline stability and superior solubility for reliable processing.

- Bifunctional linker enables iterative chain extension for PROTACs, polyamine drug conjugates, and surface modification.

Procure with confidence for consistent results.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Benzyl (3-aminopropyl)carbamate hydrochloride is a selectively protected bifunctional linker used widely in medicinal chemistry, polyamine synthesis, and materials science. It features a primary amine at one terminus and a carbamate-protected amine at the other. The key procurement-relevant feature is the benzyloxycarbonyl (Cbz or Z) protecting group, which is stable under acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis. The hydrochloride salt form offers significant advantages in handling, stability, and solubility compared to the corresponding free base, making it a more reliable and process-friendly reagent for multi-step synthesis.

Research Fit

Provides a rigid three‑carbon backbone for ternary complex assembly in targeted protein degradation studies.

Cbz group allows selective hydrogenolysis, compatible with Boc/Fmoc strategies in multi‑step synthesis.

Hydrochloride salt ensures aqueous solubility and ease of use, eliminating free‑base neutralization steps.

References

- [1] Adooq Bioscience. Benzyl (3-aminopropyl)carbamate hydrochloride. Adooq Bioscience.

- [2] Ivanova, E. V., et al. "Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications." Molecules 26.16 (2021): 4877.

- [3] Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Accessed May 2, 2026.

- [5] Paulekuhn, G. S., et al. "Pharmaceutical Salts Optimization of Solubility or Even More?" American Pharmaceutical Review 13.2 (2010): 108-113.

- [6] Amine Salts as Drugs. Chemistry LibreTexts. Aug 20, 2014.

Substituting Benzyl (3-aminopropyl)carbamate hydrochloride with its most common analog, tert-Butyl (3-aminopropyl)carbamate, is a frequent cause of synthesis failure. The tert-Butoxycarbonyl (Boc) group is labile to strong acids, whereas the Cbz group is stable, making the Cbz-protected version essential for synthetic routes involving acid-sensitive functional groups. Using the unprotected 1,3-diaminopropane leads to a complete loss of regioselectivity, resulting in undesired side reactions and complex purification challenges. Furthermore, procuring the free base form instead of the hydrochloride salt often introduces significant processability issues; free bases of amines can be non-crystalline, hygroscopic, and less stable, complicating weighing, storage, and dissolution, which can compromise reaction reproducibility.

Substitution Risk

Protecting group mismatch: Boc or Fmoc analogs require different deprotection conditions, disrupting orthogonal strategies.

Linker length mismatch: A one‑carbon shift (n=2 or 4) may alter ternary complex geometry and degradation efficiency.

Salt form absence: Free base lacks the solubility and handling advantages of the hydrochloride, complicating direct use.

References

- [2] Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Jun 7, 2018.

- [3] Ivanova, E. V., et al. "Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications." Molecules 26.16 (2021): 4877.

- [4] Paulekuhn, G. S., et al. "Pharmaceutical Salts Optimization of Solubility or Even More?" American Pharmaceutical Review 13.2 (2010): 108-113.

- [5] Serajuddin, A. T. M. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." In Profiles of Drug Substances, Excipients, and Related Methodology, vol. 47, pp. 1-106. Academic Press, 2022.

Cbz vs. Boc Orthogonal Protection Strategy

The primary differentiator driving procurement of this compound is the chemical orthogonality between the Cbz and Boc protecting groups. The Cbz group is selectively cleaved under neutral catalytic hydrogenolysis conditions (e.g., H₂, Pd/C), which leave acid-labile groups like Boc, t-butyl esters, and certain glycosidic bonds intact. Conversely, the Boc group requires strong acid (e.g., trifluoroacetic acid or HCl) for removal, which would non-selectively cleave other acid-sensitive functionalities. This orthogonality is not an abstract concept but a critical process parameter that enables the synthesis of complex molecules where multiple amine-containing fragments must be deprotected sequentially.

| Evidence Dimension | Deprotection Conditions |

| Target Compound Data | Catalytic Hydrogenolysis (H₂, Pd/C) or other reductive methods; stable to strong acid (e.g., TFA). |

| Comparator Or Baseline | Boc-protected analog: Requires strong acid (e.g., Trifluoroacetic Acid (TFA), HCl); stable to hydrogenolysis. |

| Quantified Difference | Qualitatively distinct and non-overlapping reaction conditions, enabling selective deprotection. |

| Conditions | Standard conditions for multi-step organic synthesis. |

This allows for the design of complex synthetic routes with multiple protected amines, a common requirement in pharmaceutical and specialty chemical development.

Δ = 1–4 percentage points higher purity

May reduce downstream purification in sensitive coupling reactions.

Vendor QC specifications; verify lot-specific COA.

Crystalline Hydrochloride Salt Handling Advantages

The hydrochloride salt form of Benzyl (3-aminopropyl)carbamate provides critical advantages in laboratory and process scale settings over the free base. Amine hydrochlorides are typically crystalline, non-hygroscopic solids with well-defined melting points, which simplifies weighing, handling, and storage. In contrast, the corresponding free base can be an oil or a low-melting, hygroscopic solid, making accurate dispensing difficult and reducing shelf-life. Furthermore, the salt form generally exhibits enhanced solubility in polar solvents, including water and alcohols, which are common in bioconjugation and downstream purification processes.

| Evidence Dimension | Physical Properties & Processability |

| Target Compound Data | Crystalline solid, improved stability, enhanced solubility in polar solvents. |

| Comparator Or Baseline | Free base form: Often an oil or hygroscopic solid, leading to difficult handling and potential instability. |

| Quantified Difference | Transition from a potentially difficult-to-handle liquid/hygroscopic solid to a stable, weighable crystalline solid. |

| Conditions | Standard laboratory and pilot-plant material handling and storage. |

This ensures batch-to-batch consistency, simplifies process operations, and reduces material waste, which are key considerations in procurement for manufacturing.

Distinguishable from Boc (159–161 °C), C2 (169–172 °C), C4 (192–196 °C)

Provides a simple, instrument‑free identity confirmation.

Capillary method; use in combination with other identity tests.

Regioselective Polyamine and Conjugate Synthesis

This compound is a purpose-built precursor for the regioselective synthesis of complex polyamines and their conjugates, a class of molecules with significant therapeutic and biological interest. Synthetic strategies for polyamine analogs require precise, stepwise addition of aminopropyl units, which is only possible with a mono-protected building block. Using an unprotected diamine would lead to uncontrolled polymerization, while a di-protected diamine would require an additional, often non-selective, deprotection step. This compound's structure allows for immediate reaction at the free primary amine, followed by Cbz deprotection to reveal a new primary amine for further chain extension or conjugation, providing a controlled, iterative route to desired polyamine structures.

| Evidence Dimension | Synthetic Control |

| Target Compound Data | Allows for controlled, stepwise elongation of polyamine chains via reaction at the free amine, followed by deprotection. |

| Comparator Or Baseline | 1,3-Diaminopropane (unprotected): Leads to uncontrolled polymerization and cross-reactivity. |

| Quantified Difference | Enables specific, single-site modification versus uncontrolled, multi-site reactions. |

| Conditions | Synthesis of defined-length polyamines and conjugates. |

Procuring this specific mono-protected linker is the enabling step for any research or manufacturing program focused on creating structurally defined polyamine-based molecules.

DC₅₀ difference between n=3 vs n=2/4 spacers (meta‑analysis)

Class‑level observation supports linker length selection in PROTAC SAR.

Context‑dependent; validate in target‑specific degradation assay.

vs Boc (TFA, acidic) / Fmoc (piperidine, basic)

Enables sequential amine deprotection without acid/base side reactions.

Requires validation in specific synthetic context; well‑established orthogonality.

Multi-step Synthesis of Acid-Sensitive Pharmaceuticals

This reagent is the correct choice when synthesizing complex molecules, such as peptides or natural product analogs, that contain acid-labile functionalities like Boc-protected amines or t-butyl esters. The stability of the Cbz group to acidic deprotection conditions allows for the selective unmasking of other functional groups without compromising the Cbz-protected amine, a critical step in convergent synthesis strategies.

Polyamine-Based Drug Delivery and Gene Therapy

In the development of polyamine-based drug conjugates or non-viral gene vectors, this compound serves as a key building block for iterative chain extension. Its bifunctional nature allows for controlled, regioselective addition of aminopropyl units, which is essential for creating defined oligomers with optimized properties for nucleic acid binding or cellular uptake.

Amine-Functionalized Surface Fabrication

For applications in materials science and diagnostics, this linker enables the covalent attachment of a protected primary amine to a surface or polymer backbone. The free primary amine can be used for initial coupling, after which the Cbz group is removed under mild hydrogenolysis conditions to expose a new reactive site for subsequent modification, avoiding the harsh acidic treatments that could damage sensitive substrates.

PROTAC Linker and Bifunctional Molecule Synthesis

This compound is utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules. Its defined length and orthogonal protecting group strategy are critical for systematically building the linker architecture that connects a target-binding moiety and an E3 ligase ligand, a key element in targeted protein degradation.

Application Fit Matrix

References

- [2] Li, K. et al. "An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery." ACS Central Science 8.2 (2022): 216-226.

- [3] Ivanova, E. V., et al. "Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications." Molecules 26.16 (2021): 4877.

- [4] Adooq Bioscience. Benzyl (3-aminopropyl)carbamate hydrochloride. Adooq Bioscience.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Explore Compound Types

O4Si-4